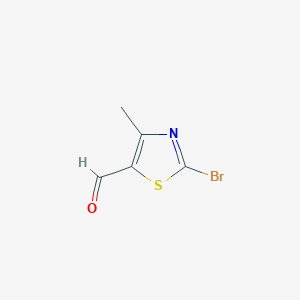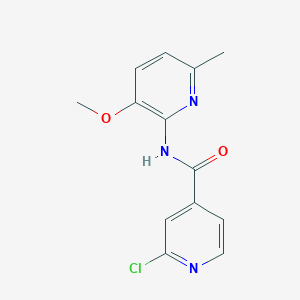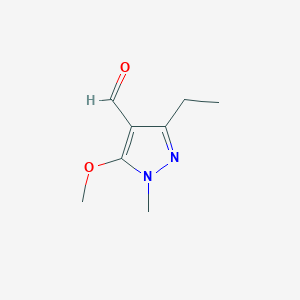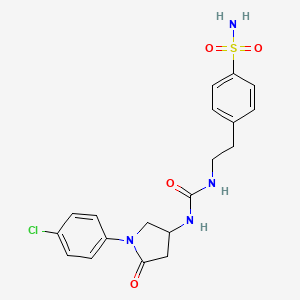![molecular formula C14H12N2O2S B2357034 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 681850-03-3](/img/structure/B2357034.png)
4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid” is a chemical compound that contains a total of 31 atoms; 12 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . It is also known by the IUPAC name "1- (4,6-dimethyl-3- (1H-pyrrol-1-yl)-1H-1lambda3-thieno [2,3-b]pyridin-2-yl)-3- (o-tolyl)urea" .
Molecular Structure Analysis
The molecular structure of “4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid” is complex, with a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene ring fused with a pyridine ring. This core is substituted at the 3-position with a pyrrole ring and at the 4,6-positions with methyl groups .Scientific Research Applications
Comprehensive Analysis of 4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic Acid Applications
Antibacterial Activity: The compound has been evaluated for its antibacterial properties . It’s part of a series of compounds that have shown appreciable action against various bacterial strains. This makes it a potential candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .
Antitubercular Properties: In addition to its antibacterial applications, there’s evidence suggesting that derivatives of this compound have antitubercular activity . This is particularly significant given the global health challenge posed by tuberculosis and the need for more effective treatments .
Enzyme Inhibition: The compound has been tested for its ability to inhibit enoyl ACP reductase and DHFR enzymes . These enzymes are involved in bacterial fatty acid synthesis and folate metabolism, respectively. Inhibiting these enzymes can lead to the development of new antimicrobial therapies .
Molecular Docking Studies: Molecular docking studies have been conducted to understand the potential mode of action of this compound. The results revealed binding interactions with active sites of key enzymes, suggesting that it could be structurally optimized for enhanced therapeutic effects .
ADMET Profile Analysis: The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for determining its suitability as a drug candidate. Studies on similar compounds can provide insights into its pharmacokinetic properties and potential as a safe and effective drug .
Therapeutic Potential in Proteomics: Given its molecular structure, the compound may have applications in proteomics research. Its interactions with proteins could be leveraged to study protein functions, interactions, and the development of proteomic-based therapeutics .
Chemical Synthesis and Characterization: The compound serves as a building block in chemical synthesis. Its detailed characterization is essential for the synthesis of new heterocycles, which can have various applications in medicinal chemistry and drug design .
Computational Chemistry Applications: Finally, the compound’s structure makes it suitable for computational chemistry applications. It can be used in simulations to predict the behavior of new compounds and in the design of molecules with desired biological activities .
Safety and Hazards
properties
IUPAC Name |
4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-7-9(2)15-13-10(8)11(12(19-13)14(17)18)16-5-3-4-6-16/h3-7H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQRVZUMSWJRSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N3C=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B2356952.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2356957.png)
![(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2356958.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2356959.png)



![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)
![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)
